N-(4-methylbenzyl)propanamide
Description
N-(4-Methylbenzyl)propanamide is a secondary amide characterized by a propanamide backbone linked to a 4-methylbenzyl group. Its structure consists of a propionyl group (CH₂CH₂CO-) bonded to the nitrogen of 4-methylbenzylamine (C₆H₄(CH₃)CH₂NH₂). This compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of bioactive derivatives. Key derivatives, such as N-(4-Methylbenzyl)-2-(2,4-dichlorophenoxy)propanamide (34g), exhibit distinct physicochemical properties, including a melting point of 90–93°C and a molecular ion peak at m/z 338.0 [M+H]⁺, as confirmed by NMR and mass spectrometry .
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
N-[(4-methylphenyl)methyl]propanamide |
InChI |
InChI=1S/C11H15NO/c1-3-11(13)12-8-10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3,(H,12,13) |
InChI Key |
NXEHUVBLMTVJGJ-UHFFFAOYSA-N |
SMILES |
CCC(=O)NCC1=CC=C(C=C1)C |
Canonical SMILES |
CCC(=O)NCC1=CC=C(C=C1)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Data on Propanamide Derivatives
Structural and Physicochemical Differences
Substituent Effects on Melting Points :
- Electron-withdrawing groups (e.g., trifluoromethoxy in Compound 17 ) increase melting points (104.1–104.8°C) due to enhanced dipole interactions .
- Bulky substituents (e.g., 3-methylbenzyloxy in Compound 19 ) result in higher melting points (161.5–162.3°C) compared to para-substituted analogs (e.g., Compound 20 at 85–90°C), reflecting differences in crystal packing efficiency .
- Aliphatic substituents (e.g., tert-butyl in Compound II-95 ) yield oils rather than solids, highlighting the role of aromaticity in stabilizing crystalline phases .
- Synthetic Yields and Purity: Derivatives with simple benzyloxy groups (Compound 17) achieve >99.99% purity, while sterically hindered analogs (Compound 19) show reduced purity (99.15%) due to challenges in purification . Compound 34g exhibits a moderate yield (47%), likely due to competing side reactions in the introduction of the dichlorophenoxy group .
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